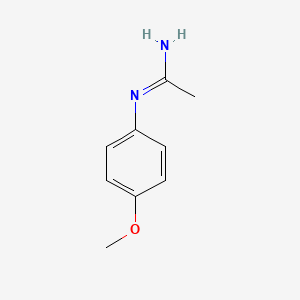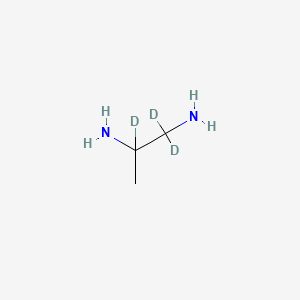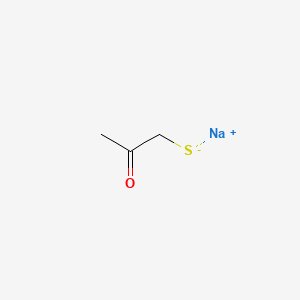
4-((Pyridin-2-ylmethylamino)methyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((Pyridin-2-ylmethylamino)methyl)benzonitrile is an organic compound that features a benzonitrile moiety substituted with a pyridin-2-ylmethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Pyridin-2-ylmethylamino)methyl)benzonitrile typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, followed by further functionalization. One green synthetic route involves using ionic liquids as recycling agents, which simplifies the separation process and eliminates the need for metal salt catalysts . The reaction conditions often include a temperature of 120°C and a reaction time of 2 hours.
Industrial Production Methods
Industrial production methods for benzonitrile derivatives often involve the cyanation of benzene halides, ammoxidation of toluene, or the reaction of benzoic acid with urea . These methods are scalable and can be adapted for the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
4-((Pyridin-2-ylmethylamino)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine hydrochloride, pyridine, and titanium tetrachloride . Reaction conditions vary depending on the desired product but often involve moderate temperatures and specific catalysts.
Major Products
The major products formed from these reactions include various substituted benzonitriles, amines, and other functionalized derivatives.
Aplicaciones Científicas De Investigación
4-((Pyridin-2-ylmethylamino)methyl)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent sensor for metal ions.
Medicine: Explored for its antiviral properties and potential as an inhibitor of specific enzymes.
Industry: Utilized in the production of advanced materials, including liquid crystals and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 4-((Pyridin-2-ylmethylamino)methyl)benzonitrile involves its interaction with molecular targets such as enzymes and metal ions. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include the formation of stable complexes with metal ions or the disruption of enzyme function.
Comparación Con Compuestos Similares
Similar Compounds
4-((Pyridin-2-ylmethyl)amino)methyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
3-(6-Pyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile:
Uniqueness
4-((Pyridin-2-ylmethylamino)methyl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential as an enzyme inhibitor make it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H13N3 |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
4-[(pyridin-2-ylmethylamino)methyl]benzonitrile |
InChI |
InChI=1S/C14H13N3/c15-9-12-4-6-13(7-5-12)10-16-11-14-3-1-2-8-17-14/h1-8,16H,10-11H2 |
Clave InChI |
CUQWDIKHZZVUJW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CNCC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium 3-(Ethoxycarbonyl)-2',4'-difluoro-[1,1'-biphenyl]-4-yl Sulfate](/img/structure/B13859093.png)

![4-{[(5-Chloro-2-thienyl)carbonyl]amino}isothiazole-3-carboxylic acid](/img/structure/B13859102.png)

![5-[(4-Methoxyphenyl)-diphenylmethylamino-6-methoxy-9H-purin-9-yl]-13C2, 15N-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-cyclopentanol](/img/structure/B13859111.png)

![5-[Hydroxy(phenyl)methyl]-3-methyl-1,3,4-oxadiazol-2-one](/img/structure/B13859127.png)
![2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B13859132.png)
![tert-butyl N-[4-[2-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]anilino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate](/img/structure/B13859139.png)


![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-4,10-dihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one](/img/structure/B13859154.png)
![Ethyl 2-(Oxazol-5-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13859155.png)

